molecular formula C10H19NO B13792540 (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13792540
M. Wt: 169.26 g/mol
InChI Key: VQAHDYOBTLLYLR-RGOKHQFPSA-N
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Description

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[221]heptan-2-ol is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a bicyclic ketone with an amine under controlled conditions to introduce the ethyl(methyl)amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific molecular structure.

Medicine

Medically, (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[22

Industry

Industrially, this compound may be used in the synthesis of specialty chemicals and materials, leveraging its unique properties for specific applications.

Mechanism of Action

The mechanism of action of (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-one: Similar structure but with a ketone group instead of an alcohol.

    (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less polar.

Uniqueness

The presence of the hydroxyl group in (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol makes it more reactive in certain chemical reactions compared to its analogs. This functional group also enhances its solubility in polar solvents, making it more versatile for various applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-3-11(2)10-7-4-5-8(10)9(12)6-7/h7-10,12H,3-6H2,1-2H3/t7-,8+,9-,10+/m1/s1

InChI Key

VQAHDYOBTLLYLR-RGOKHQFPSA-N

Isomeric SMILES

CCN(C)[C@H]1[C@@H]2CC[C@H]1[C@@H](C2)O

Canonical SMILES

CCN(C)C1C2CCC1C(C2)O

Origin of Product

United States

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